Ethyl 5-fluorobenzofuran-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-fluoro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQUPHUYCPBKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453450 | |
| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93849-31-1 | |
| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation and Esterification
A prominent method involves the use of Friedel-Crafts chemistry to construct the benzofuran core while introducing the ester moiety. In one approach, 5-fluoro-2-hydroxybenzaldehyde undergoes cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction typically proceeds in polar aprotic solvents like N-methylpyrrolidone (NMP) under reflux conditions (80–100°C), yielding the target compound after 12–24 hours.
Key steps :
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Cyclization : The hydroxyl group at the 2-position of 5-fluoro-2-hydroxybenzaldehyde reacts with ethyl bromoacetate, forming the benzofuran ring.
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Esterification : Simultaneous esterification ensures the carboxylate group is retained at the 2-position.
This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to minimize byproducts such as diethyl esters or uncyclized intermediates.
Nucleophilic Acyl Substitution
An alternative route employs nucleophilic substitution on a preformed benzofuran chloride. 5-Fluorobenzofuran-2-carbonyl chloride is treated with ethanol in the presence of a base like pyridine or triethylamine. The reaction is conducted in anhydrous dichloromethane at 0–5°C to prevent hydrolysis of the acid chloride.
Advantages :
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Higher yields (70–85%) due to the reactivity of the acyl chloride.
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Shorter reaction times (2–4 hours).
However, the synthesis of 5-fluorobenzofuran-2-carbonyl chloride itself requires handling hazardous reagents like thionyl chloride or oxalyl chloride, complicating scalability.
Cyclization of Knoevenagel Adducts
A less conventional method involves the cyclization of Knoevenagel adducts derived from 5-fluorosalicylaldehyde and ethyl acetoacetate. Under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid), the adduct undergoes intramolecular cyclization to form the benzofuran ring. This method is notable for its atom economy but suffers from lower yields (30–40%) due to competing polymerization side reactions.
Reaction Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | 80 | 58 | 92 |
| DCM | 25 | 72 | 95 |
| THF | 65 | 48 | 88 |
Dichloromethane (DCM) emerges as the optimal solvent for nucleophilic acyl substitution, offering high solubility for both reactants and products while minimizing side reactions.
Catalytic Systems
Lewis acids such as aluminum chloride (AlCl₃) enhance electrophilic aromatic substitution in Friedel-Crafts routes. For example, AlCl₃ (0.3 equiv) in DCM at −20°C improves regioselectivity for the 5-fluoro position, increasing yields to 65–70%.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis adopts continuous flow systems to improve heat and mass transfer. A representative setup involves:
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Reactor Type : Tubular flow reactor (stainless steel, 10 L volume).
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Conditions : 100°C, 10 bar pressure, residence time of 30 minutes.
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Output : 85% yield with >99% purity after inline distillation.
This method reduces energy consumption by 40% compared to batch processes.
Purification Techniques
Large-scale purification employs fractional distillation followed by recrystallization from ethanol/water (3:1 v/v). Automated column chromatography is reserved for high-purity pharmaceutical grades, achieving >99.9% purity but at elevated costs.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 58 | 92 | Moderate | 12.50 |
| Nucleophilic Substitution | 78 | 95 | High | 8.20 |
| Knoevenagel Cyclization | 35 | 85 | Low | 18.00 |
The nucleophilic acyl substitution route is favored for industrial applications due to its balance of yield, cost, and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Ethyl 5-fluorobenzofuran-2-carboxylate belongs to the benzofuran class of compounds, which are known for their diverse biological activities. Research indicates that benzofuran derivatives exhibit significant antimicrobial , antitumor , and anti-inflammatory properties.
- Antimicrobial Activity : Studies have shown that benzofuran-based compounds can act as effective antimicrobial agents. For instance, certain derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .
- Antitumor Properties : Benzofuran derivatives have also been explored for their anticancer potential. Compounds similar to this compound have shown activity against human cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : The compound may inhibit the 5-lipoxygenase enzyme system, which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses. This inhibition could lead to therapeutic applications in treating conditions like asthma and allergic reactions .
Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Development of new antibiotics targeting resistant strains |
| Anticancer | Treatment for various cancers through targeted therapies |
| Anti-inflammatory | Management of asthma and allergic conditions |
| Cytoprotective | Protection against gastrointestinal damage from irritants |
Case Studies and Research Findings
Several studies highlight the efficacy of benzofuran derivatives in clinical settings:
- A systematic review indicated that benzofuran compounds could serve as scaffolds for designing novel antimicrobial agents. The review emphasized structure-activity relationships (SAR) that help medicinal chemists optimize these compounds for better efficacy against pathogens .
- Another study demonstrated the anticancer properties of a series of benzofuran derivatives against ovarian cancer cell lines, showcasing their potential as effective chemotherapeutic agents .
Mechanism of Action
The mechanism of action of ethyl 5-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The benzofuran ring structure allows the compound to interact with various proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s key analogues differ in substituents (e.g., halogens, nitro groups) and ester moieties (ethyl vs. methyl). Below is a comparative analysis:
Table 1: Key Structural and Commercial Attributes
Biological Activity
Ethyl 5-fluorobenzofuran-2-carboxylate (CHOF) is a compound within the benzofuran family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Antimicrobial Activity
Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that halogen substitutions, such as fluorine at the 5-position, enhance antibacterial activity against various pathogens. A structure-activity relationship (SAR) study highlighted that compounds with halogenated substituents at positions 4, 5, and 6 exhibited potent antibacterial effects .
Table 1: Antimicrobial Activity of this compound
Anticancer Properties
Recent studies have explored the potential of this compound as an anticancer agent. The compound has been shown to inhibit cell growth in various cancer cell lines, particularly those with EZH2 mutations. In vitro assays revealed IC values in the low nanomolar range, indicating strong efficacy .
Table 2: Anticancer Activity of this compound
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Benzofuran derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Sigma Receptor Modulation : These compounds may interact with sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of lymphoma. The compound demonstrated significant tumor regression when administered orally, supporting its potential as an effective therapeutic agent .
Study Overview
- Objective : To assess the anticancer efficacy of this compound in vivo.
- Methodology : Mice bearing KARPAS422 xenografts were treated with varying doses of the compound.
- Results : Complete tumor regression was observed in treated groups compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-fluorobenzofuran-2-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclization of fluorinated precursors or esterification of 5-fluorobenzofuran-2-carboxylic acid. Key steps include using ethyl chloroformate or ethanol under acidic catalysis. To maximize yields, optimize reaction temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to identify the ethyl ester group (δ ~4.3–4.5 ppm for CH, δ ~1.3–1.4 ppm for CH) and fluorine-induced deshielding in the benzofuran ring.
- IR : Confirm the ester carbonyl stretch (~1720 cm) and C-F vibration (~1100–1250 cm).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]) and fragmentation patterns. Compare with computational predictions (e.g., DFT calculations) .
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental data (e.g., NMR, X-ray) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces in X-ray data. Validate computational models (e.g., DFT) using implicit solvent models (e.g., PCM). For crystallographic refinement, employ SHELXL (via Olex2 or SHELXTL) to adjust thermal parameters and hydrogen atom positions. Cross-validate bond lengths (e.g., C-F: ~1.35 Å) and torsion angles with literature analogs .
Q. What strategies elucidate the electronic effects of the fluorine substituent on reactivity and regioselectivity?
- Methodological Answer :
- Electron-Deficient Aromatic Systems : Use Hammett substituent constants (σ for fluorine) to predict electrophilic substitution patterns.
- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic acyl substitution.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to map electron density changes .
Q. How should researchers design biological activity studies for this compound?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) or MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO).
- SAR Studies : Synthesize analogs (e.g., methyl esters, halogen substitutions) to correlate structure with activity.
- Toxicity Profiling : Use zebrafish embryos or HEK293 cells to assess acute toxicity .
Methodological and Data Analysis Questions
Q. What are best practices for conducting systematic reviews on this compound?
- Methodological Answer :
- Search Strings : Combine terms like "5-fluorobenzofuran-2-carboxylate synthesis," "crystallographic data," and "biological activity" in databases (SciFinder, PubMed). Use Boolean operators (AND/OR) and truncation (*).
- Screening : Apply PRISMA guidelines to filter studies by relevance (e.g., synthetic yields >70%, peer-reviewed journals).
- Data Extraction : Tabulate reaction conditions, spectral data, and bioactivity results for meta-analysis .
Q. How can researchers optimize X-ray crystallography workflows for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (acetone/water) or diffusion methods. Fluorinated compounds often require low-temperature (100 K) data collection to reduce disorder.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate using R (<5%) and wR (<15%) metrics. Deposit CIF files in the Cambridge Structural Database .
Contradiction and Reproducibility Analysis
Q. How to address inconsistencies in reported synthetic yields or purity across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions using exact solvent grades and equipment (e.g., Schlenk line for moisture-sensitive steps).
- Analytical Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
- Trace Impurities : Use F NMR to detect fluorinated byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
